molecular formula C11H14N2O4 B11995359 N-(4-methoxy-2-nitrophenyl)butanamide CAS No. 301228-36-4

N-(4-methoxy-2-nitrophenyl)butanamide

Cat. No.: B11995359
CAS No.: 301228-36-4
M. Wt: 238.24 g/mol
InChI Key: DPBOMJANGMJHMR-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-nitrophenyl)butanamide is an organic compound with the molecular formula C11H14N2O4 It is characterized by the presence of a butanamide group attached to a 4-methoxy-2-nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxy-2-nitrophenyl)butanamide typically involves the reaction of 4-methoxy-2-nitroaniline with butanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic acyl substitution, where the amine group of 4-methoxy-2-nitroaniline attacks the carbonyl carbon of butanoyl chloride, forming the desired amide product.

Reaction Scheme:: 4-methoxy-2-nitroaniline+butanoyl chlorideThis compound\text{4-methoxy-2-nitroaniline} + \text{butanoyl chloride} \rightarrow \text{this compound} 4-methoxy-2-nitroaniline+butanoyl chloride→this compound

Reaction Conditions::
  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to 40°C
  • Base: Pyridine or triethylamine

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

  • Reduction::
    • N-(4-methoxy-2-nitrophenyl)butanamide can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride in hydrochloric acid.
  • Substitution::
    • The methoxy group can be substituted with other nucleophiles under appropriate conditions. For example, demethylation can be achieved using boron tribromide (BBr3).
Common Reagents and Conditions:
  • Reduction::
    • Reagents: Hydrogen gas, palladium on carbon (Pd/C), tin(II) chloride, hydrochloric acid
    • Conditions: Room temperature to 50°C, atmospheric pressure for hydrogenation
  • Substitution::
    • Reagents: Boron tribromide (BBr3)
    • Conditions: Anhydrous conditions, low temperature (0°C to -78°C)
Major Products Formed:
  • Reduction::
    • N-(4-amino-2-methoxyphenyl)butanamide
  • Substitution::
    • N-(4-hydroxy-2-nitrophenyl)butanamide (after demethylation)

Scientific Research Applications

N-(4-methoxy-2-nitrophenyl)butanamide has several applications in scientific research:

  • Chemistry::
    • Used as an intermediate in the synthesis of more complex organic molecules.
    • Employed in studies of reaction mechanisms and kinetics.
  • Biology::
    • Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
  • Medicine::
    • Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
  • Industry::
    • Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(4-methoxy-2-nitrophenyl)butanamide exerts its effects depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The nitro group can participate in redox reactions, potentially generating reactive intermediates that interact with biological targets.

Comparison with Similar Compounds

N-(4-methoxy-2-nitrophenyl)butanamide can be compared with other similar compounds such as:

  • N-(4-nitrophenyl)butanamide::
    • Lacks the methoxy group, which may affect its reactivity and solubility.
  • N-(4-methoxyphenyl)butanamide::
    • Lacks the nitro group, which significantly alters its chemical properties and potential applications.
  • N-(4-amino-2-methoxyphenyl)butanamide::
    • The amino group makes it more reactive towards electrophiles and capable of forming hydrogen bonds.

Conclusion

This compound is a versatile compound with a range of applications in scientific research and industry Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis

Properties

CAS No.

301228-36-4

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

N-(4-methoxy-2-nitrophenyl)butanamide

InChI

InChI=1S/C11H14N2O4/c1-3-4-11(14)12-9-6-5-8(17-2)7-10(9)13(15)16/h5-7H,3-4H2,1-2H3,(H,12,14)

InChI Key

DPBOMJANGMJHMR-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-]

Origin of Product

United States

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